![molecular formula C9H15NOSi B13956004 Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- CAS No. 85719-72-8](/img/structure/B13956004.png)
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- is an organic compound that features a pyridine ring substituted with a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of pyridine with iodotrimethylsilane in the presence of a base . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyridine ring or the trimethylsilyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bis(trimethylsilyl)acetamide are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions on the pyridine ring .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 2-(trimethylsilyl)-: Similar in structure but with the trimethylsilyl group at the 2-position.
Pyridine, 3-methyl-: Features a methyl group instead of a trimethylsilyl group at the 3-position.
Pyridoxine, 3TMS derivative: A derivative of pyridoxine with a trimethylsilyl group.
Uniqueness
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- is unique due to the presence of the trimethylsilyl group at the 3-position, which imparts specific chemical properties such as increased volatility and chemical inertness. This makes it particularly useful in applications requiring selective reactions and protection of functional groups .
Propiedades
Número CAS |
85719-72-8 |
|---|---|
Fórmula molecular |
C9H15NOSi |
Peso molecular |
181.31 g/mol |
Nombre IUPAC |
trimethyl(pyridin-3-ylmethoxy)silane |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)11-8-9-5-4-6-10-7-9/h4-7H,8H2,1-3H3 |
Clave InChI |
IWSCLNQGVISJDD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


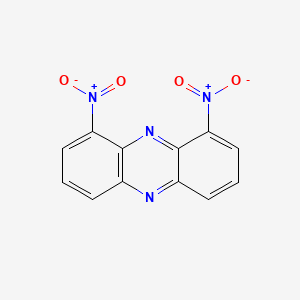
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)

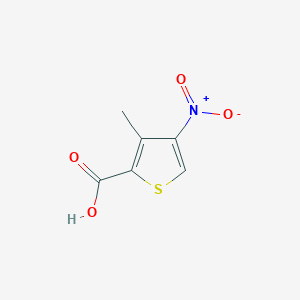
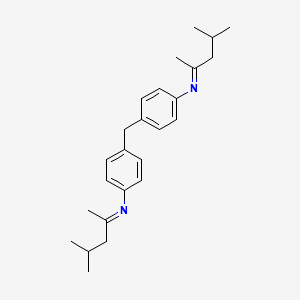
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
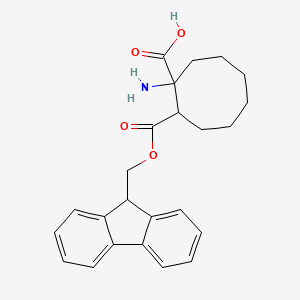
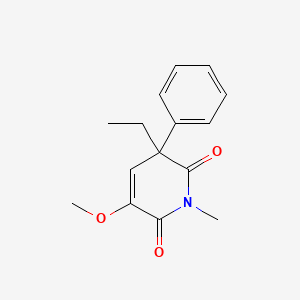
![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)

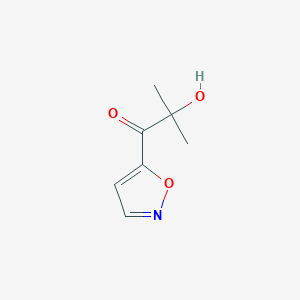
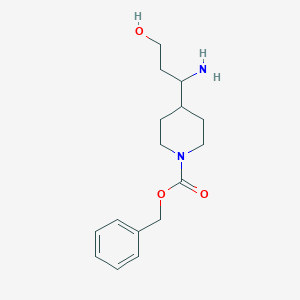
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)

